3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[b][1,4]dioxepin ring, a chromenone ring, and a carbamate group. These types of compounds are often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Scientific Research Applications
Synthesis and Olfactory Properties
The synthesis of related compounds, specifically focusing on their olfactory properties, has been explored. For example, the synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one demonstrated its potential in creating compounds with intense marine and spicy-vanillic odors, serving as a precursor for further homologue synthesis (Kraft, Popaj, Müller, & Schär, 2010).
Antioxidant Activity
Research on the antioxidant activity of coumarin derivatives, including compounds structurally related to the query chemical, has shown promising results. Specifically, studies found that synthesized coumarins exhibited significant antioxidant activities, which were studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Preparation and Characterization
The preparation and characterization of related compounds have been detailed, demonstrating significant antioxidant activities. For instance, a study on the preparation of 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one derivative showed high antioxidant activity, comparable to standard antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
New Synthesis Approaches
Innovative synthesis approaches for related compounds have been developed, such as a method for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, demonstrating significant stereoselectivity (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Cytotoxic Effects and Molecular Modelling
Studies on the cytotoxic effects and molecular modelling of coumarin derivatives and their phosphonic analogues have identified significant cytotoxicity against leukemia cell lines, highlighting the potential of these compounds for further medicinal chemistry investigations (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).
Future Directions
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-4-14-10-16-20(12-19(14)30-23(26)24(2)3)29-13-17(22(16)25)15-6-7-18-21(11-15)28-9-5-8-27-18/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLGIBYLVJISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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